molecular formula C20H24O4 B1216579 Diisoeugenol CAS No. 522-09-8

Diisoeugenol

Cat. No.: B1216579
CAS No.: 522-09-8
M. Wt: 328.4 g/mol
InChI Key: QSYFPBASFNGQSF-UHFFFAOYSA-N
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Description

Diisoeugenol is a naturally occurring phenolic compound derived from isoeugenol, which is found in essential oils of plants such as clove, nutmeg, and cinnamon. It is known for its antimicrobial, antioxidant, and anti-inflammatory properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisoeugenol can be synthesized through a stereoselective and electrocatalytic coupling reaction of isoeugenol. This reaction is typically carried out in a 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) solvent using boron-doped diamond (BDD) electrodes. The reaction is driven by a solvate interaction between the radical species and another isoeugenol molecule, and it requires only understoichiometric amounts of charge due to an electrocatalytic cycle .

Industrial Production Methods: Industrial production of this compound involves the extraction of isoeugenol from natural sources followed by its conversion to this compound through controlled chemical reactions. The process may include steps such as extraction, purification, and coupling reactions under specific conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

Scientific Research Applications

Diisoeugenol has a wide range of applications in scientific research:

Mechanism of Action

Diisoeugenol exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

    Isoeugenol: A precursor to diisoeugenol, known for its antimicrobial and antioxidant properties.

    Eugenol: Another phenolic compound with similar properties, used in dental and medicinal applications.

    Vanillin: A related compound used primarily as a flavoring agent.

Uniqueness of this compound: this compound is unique due to its enhanced stability and potency compared to its precursors. It exhibits stronger antimicrobial and antioxidant activities, making it a more effective compound for various applications .

Properties

IUPAC Name

1-ethyl-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-5-13-11(2)20(12-6-7-16(21)18(8-12)23-3)15-9-17(22)19(24-4)10-14(13)15/h6-11,13,20-22H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYFPBASFNGQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C2=CC(=C(C=C12)OC)O)C3=CC(=C(C=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966574
Record name 1-Ethyl-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522-09-8
Record name Diisoeugenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisoeugenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethyl-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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